molecular formula C7H4Br2N2 B1321706 5,7-Dibromo-1H-indazole CAS No. 50477-28-6

5,7-Dibromo-1H-indazole

Cat. No.: B1321706
CAS No.: 50477-28-6
M. Wt: 275.93 g/mol
InChI Key: SBDPXXDRYPLLKE-UHFFFAOYSA-N
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Description

5,7-Dibromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The compound’s molecular formula is C7H4Br2N2, and it features two bromine atoms at the 5 and 7 positions on the indazole ring .

Scientific Research Applications

5,7-Dibromo-1H-indazole has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous. It is toxic if swallowed and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to handle it with appropriate safety measures, including wearing personal protective equipment, avoiding dust formation, and using it only under a chemical fume hood .

Future Directions

The synthesis of indazoles, including 5,7-Dibromo-1H-indazole, is a topic of ongoing research. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, and these heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include optimizing synthetic schemes and improving the yields of these reactions .

Biochemical Analysis

Biochemical Properties

5,7-Dibromo-1H-indazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as kinases and phosphatases, which are crucial in regulating cellular processes. The compound binds to the active sites of these enzymes, altering their activity and, consequently, affecting downstream signaling pathways . Additionally, this compound has been shown to interact with certain proteins involved in cell cycle regulation, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Moreover, it affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under prolonged exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . This localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-1H-indazole typically involves the bromination of 1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to achieve selective bromination at the desired positions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized bromination processes to ensure high yield and purity, possibly using continuous flow reactors to manage the exothermic nature of bromination reactions.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dibromo-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.

Major Products: The major products formed depend on the specific reactions. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.

Comparison with Similar Compounds

  • 5-Bromo-1H-indazole
  • 7-Bromo-1H-indazole
  • 1H-indazole

Comparison: 5,7-Dibromo-1H-indazole is unique due to the presence of two bromine atoms, which can significantly alter its reactivity and biological activity compared to mono-brominated or non-brominated indazoles. This dual bromination can enhance its potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5,7-dibromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDPXXDRYPLLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605309
Record name 5,7-Dibromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50477-28-6
Record name 5,7-Dibromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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